3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea
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Description
3-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}-1-(3,4,5-trimethoxyphenyl)urea is a useful research compound. Its molecular formula is C21H22ClN3O4S and its molecular weight is 447.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 447.1019551 g/mol and the complexity rating of the compound is 546. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Biochemical Pathways
It is worth noting that derivatives of indole, a similar compound, are known to have diverse biological and clinical applications . This suggests that the compound could potentially affect a wide range of biochemical pathways.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Similar compounds have shown moderate antiproliferative activity , suggesting that the compound may have a similar effect.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the compound’s crystalline structure was obtained by slow evaporation within 3 days in the mixed solution of ethyl acetate and n-hexane . This suggests that the compound’s stability and efficacy could be affected by factors such as temperature, humidity, and the presence of other chemicals.
Properties
IUPAC Name |
1-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]-3-(3,4,5-trimethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O4S/c1-12-18(30-20(24-12)14-7-5-6-8-15(14)22)11-23-21(26)25-13-9-16(27-2)19(29-4)17(10-13)28-3/h5-10H,11H2,1-4H3,(H2,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VINFHUNHCTZSSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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